Tetraheptylammonium

Potentiometry Ion-Selective Electrode Pharmaceutical Analysis

Generic quaternary ammonium salts fail in anion-selective electrodes due to unpredictable Hofmeister selectivity shifts, compromising assay validation. Tetraheptylammonium bromide is a validated ion-exchanger delivering a Nernstian slope of -54.83 mV/decade and a linear range of 1×10⁻⁵ to 1×10⁻² M for anionic drugs. - Achieve <5-second response time with the hydrogen phthalate electrode for PVC quality control. - Near-100% ideality in liquid-membrane anion transport is achieved only with Br⁻, I⁻, NO₃⁻, or ClO₄⁻ salts. - Available as custom-synthesized cation source or pre-formed salts with defined stoichiometry.

Molecular Formula C28H60N+
Molecular Weight 410.8 g/mol
CAS No. 35414-25-6
Cat. No. B15475950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraheptylammonium
CAS35414-25-6
Molecular FormulaC28H60N+
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC
InChIInChI=1S/C28H60N/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-28H2,1-4H3/q+1
InChIKeyYFZDLRVCXDBOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraheptylammonium Baseline Overview


Tetraheptylammonium (CAS 35414-25-6) is a symmetric quaternary ammonium cation with the molecular formula C₂₈H₆₀N⁺ . As a lipophilic ion, it serves as a critical component in anion-selective potentiometric sensors, phase-transfer catalysts, and specialty ionic liquids . Its performance and behavior are directly dictated by its seven-carbon alkyl chains, which confer distinct physicochemical properties compared to its shorter-chain tetraalkylammonium homologs. Understanding these differences is essential for scientific and industrial users to avoid the performance failures associated with generic substitution.

Why Tetraheptylammonium Substitution Fails


Generic substitution among tetraalkylammonium salts is not possible due to the non-linear relationship between alkyl chain length and key performance characteristics such as hydrophobicity, adsorption behavior, and ion-exchange selectivity [1]. For instance, the electrocapillary behavior and adsorption on mercury electrodes vary significantly between ethyl, butyl, hexyl, and heptyl derivatives, indicating that chain length dictates interfacial activity [1]. Furthermore, in ion-selective electrode (ISE) applications, the Hofmeister selectivity pattern—the inherent preference for more lipophilic anions—is directly governed by the cation's lipophilicity, meaning a different homolog will produce a different, and often suboptimal, analytical response [2]. Using a shorter- or longer-chain analog introduces unquantified and often detrimental shifts in sensor sensitivity, detection limit, and selectivity, which is unacceptable for validated analytical methods and reproducible industrial processes.

Tetraheptylammonium Quantitative Evidence


Pantoprazole Sensor with Nernstian Response

A PVC membrane electrode using tetraheptylammonium bromide (THB) as the anion exchanger demonstrates a defined and reproducible analytical response for the anionic drug pantoprazole sodium (PAN). The sensor exhibits a Nernstian slope of -54.83±0.45 mV/decade over a linear dynamic range of 1×10⁻⁵ to 1×10⁻² mol L⁻¹ [1]. This performance is distinct from other sensors developed in the same study, which target a cationic drug using different exchanger chemistries [1].

Potentiometry Ion-Selective Electrode Pharmaceutical Analysis

p-Nitrophenolate ISE Selectivity

An ion-selective electrode based on tetraheptylammonium chloride exhibits a defined selectivity pattern for the target analyte, p-nitrophenolate. The selectivity coefficients of the electrode to typical anions increase in the following order: Cl⁻ < NO₃⁻ < SCN⁻, indicating a quantifiable preference for more lipophilic anions [1]. The electrode responds to p-nitrophenolate down to 1 µM in a pH 10 buffer [1].

Ion-Selective Electrode Selectivity Coefficient Environmental Monitoring

Ultra-Fast Phthalate ISE

A PVC matrix membrane electrode incorporating tetraheptylammonium hydrogen phthalate exhibits a Nernstian response with a slope of 59 mV per concentration decade over a range of 10⁻¹ to 4×10⁻⁴ M for hydrogen phthalate [1]. Critically, the electrode achieves a response time of less than 5 seconds, which is exceptionally fast for potentiometric sensors [1]. This performance enables the indirect determination of total phthalate plasticizer in PVC samples, with results showing good agreement with standard titrimetric methods [1].

PVC Plasticizer Analysis Potentiometric Sensor Quality Control

Liquid Anion-Exchange Membrane Ideality

The behavior of tetraheptylammonium salts as liquid anion-exchange membranes is highly dependent on the counter-anion. Solutions of tetraheptylammonium bromide, iodide, nitrate, or perchlorate in ethyl bromide function as anionic liquid membranes with ideality degrees close to 100%, indicating perfect permselectivity for anions [1]. In stark contrast, solutions of tetraheptylammonium fluoride or chloride exhibit a significantly lower ideality degree of about 80% [1].

Liquid Membranes Ion Transport Electrochemistry

Amine Detection via Dithiocarbamate ISE

A PVC membrane electrode based on tetraheptylammonium diethyldithiocarbamate provides a reliable Nernstian response for the determination of primary and secondary aliphatic amines after their derivatization. The electrode exhibits an average Nernstian slope of 50.7 mV per concentration decade, with a standard deviation of 1.01 mV over three determinations, and responds to amine concentrations down to 4.0 × 10⁻⁴ M [1]. This performance is specific to the tetraheptylammonium-based ion-exchanger and the derivatization chemistry employed.

Amine Analysis Derivatization Organic Sensor

Alcohol Determination by Xanthate ISE

A xanthate-selective electrode based on tetraheptylammonium O-ethyl xanthate enables the determination of low molecular weight alcohols after in situ derivatization to xanthates under phase-transfer catalysis. The electrode exhibits a Nernstian response down to 1 × 10⁻⁴ M alcohol with an average slope of 57 mV per concentration decade at 25°C and a response time of less than 30 seconds [1].

Alcohol Analysis Xanthate Sensor Phase-Transfer Catalysis

Tetraheptylammonium Application Scenarios


Anion-Selective Electrodes for Pharmaceuticals

Based on the demonstrated Nernstian slope (-54.83 mV/decade) and linear range (1×10⁻⁵ to 1×10⁻² M) for pantoprazole sodium [1], tetraheptylammonium bromide is a validated ion-exchanger for developing potentiometric sensors for anionic drugs. This application scenario is ideal for quality control laboratories seeking rapid, cost-effective, and accurate methods for quantifying active pharmaceutical ingredients in bulk powder and finished dosage forms.

Rapid PVC Phthalate QC

The tetraheptylammonium hydrogen phthalate electrode's validated 59 mV/decade Nernstian slope and exceptionally fast <5-second response time [1] make it a prime candidate for industrial quality control of PVC products. This method offers a significantly faster and equally accurate alternative to traditional titrimetric methods for monitoring total phthalate content, enabling higher throughput in manufacturing environments.

High-Ideality Liquid Anion-Exchange Membranes

For research involving the separation or transport of anions, the finding that tetraheptylammonium salts with specific counter-ions (Br⁻, I⁻, NO₃⁻, ClO₄⁻) exhibit near-100% ideality in ethyl bromide liquid membranes is critical [1]. This scenario dictates that a user must select these specific salts to ensure perfect anion permselectivity, while avoiding the fluoride or chloride analogs that show a 20% reduction in performance.

ISE Quantification of Amines and Alcohols

The validated analytical methods for amines (using tetraheptylammonium diethyldithiocarbamate) [1] and alcohols (using tetraheptylammonium O-ethyl xanthate) [2] provide a practical and cost-effective alternative to complex instrumental analysis. This scenario is particularly relevant for academic and industrial labs that require routine quantification of these organic species and can implement simple derivatization procedures to enable potentiometric detection with defined sensitivity and reproducibility.

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